molecular formula C20H20F3N7O2 B10946527 5-(4-methoxyphenyl)-N'-[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide

5-(4-methoxyphenyl)-N'-[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide

Cat. No.: B10946527
M. Wt: 447.4 g/mol
InChI Key: CIEOZLBOXOFQEC-KTZMUZOWSA-N
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Description

5-(4-METHOXYPHENYL)-N-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHOXYPHENYL)-N-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDRAZIDE typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives, pyrazole derivatives, and trifluoromethyl-containing compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound could be investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-METHOXYPHENYL)-N-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-METHOXYPHENYL)-N-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDRAZIDE can be compared with other pyrazolopyrimidine derivatives.
  • Similar compounds may include those with different substituents on the phenyl ring or pyrazole ring.

Uniqueness

The uniqueness of this compound lies in its specific substituents, such as the 4-methoxyphenyl group and the trifluoromethyl group. These substituents can significantly influence the compound’s chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C20H20F3N7O2

Molecular Weight

447.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-[(E)-(1-methylpyrazol-4-yl)methylideneamino]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C20H20F3N7O2/c1-29-11-12(9-25-29)8-24-28-19(31)15-10-26-30-17(20(21,22)23)7-16(27-18(15)30)13-3-5-14(32-2)6-4-13/h3-6,8-11,16-17,27H,7H2,1-2H3,(H,28,31)/b24-8+

InChI Key

CIEOZLBOXOFQEC-KTZMUZOWSA-N

Isomeric SMILES

CN1C=C(C=N1)/C=N/NC(=O)C2=C3NC(CC(N3N=C2)C(F)(F)F)C4=CC=C(C=C4)OC

Canonical SMILES

CN1C=C(C=N1)C=NNC(=O)C2=C3NC(CC(N3N=C2)C(F)(F)F)C4=CC=C(C=C4)OC

Origin of Product

United States

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